molecular formula C13H13NO B584389 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one CAS No. 1225443-54-8

1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one

Cat. No.: B584389
CAS No.: 1225443-54-8
M. Wt: 202.271
InChI Key: HHJUJCWZKJMCLC-FIBGUPNXSA-N
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Description

1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one is a synthetic organic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, in particular, is characterized by the presence of a deuterium-labeled methyl group, which can be useful in tracing studies and mechanistic investigations.

Scientific Research Applications

1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one has several scientific research applications:

    Chemistry: Used as a model compound in mechanistic studies and tracing experiments due to the presence of the deuterium label.

    Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as substituted anilines and cyclohexanones.

    Cyclization Reaction: The key step involves the cyclization of the starting materials to form the carbazole core. This can be achieved through various methods, including acid-catalyzed cyclization or transition metal-catalyzed cyclization.

    Deuterium Labeling:

    Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydrocarbazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the carbazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-4-one derivatives, while reduction may produce tetrahydrocarbazole derivatives.

Mechanism of Action

The mechanism of action of 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one involves its interaction with specific molecular targets and pathways. The deuterium label can provide insights into the metabolic pathways and reaction mechanisms. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors and modulating their activity.

    Signal Transduction: Affecting signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one can be compared with other carbazole derivatives, such as:

    Carbazole: The parent compound with a similar core structure but without the deuterium label.

    1,2,3,4-Tetrahydrocarbazole: A reduced form of carbazole with similar chemical properties.

    9-Methylcarbazole: A methylated derivative of carbazole without the deuterium label.

The uniqueness of this compound lies in the presence of the deuterium-labeled methyl group, which can provide valuable information in tracing studies and mechanistic investigations.

Properties

IUPAC Name

9-(trideuteriomethyl)-2,3-dihydro-1H-carbazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-14-10-6-3-2-5-9(10)13-11(14)7-4-8-12(13)15/h2-3,5-6H,4,7-8H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJUJCWZKJMCLC-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)CCC2)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C(=O)CCC2)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90731513
Record name 9-(~2~H_3_)Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225443-54-8
Record name 9-(~2~H_3_)Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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